(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholinylphenyl group, and a thioxodihydropyrimidine core.
Preparation Methods
The synthesis of (5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 4-(morpholin-4-yl)aniline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Scientific Research Applications
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(piperidin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a piperidinyl group instead of a morpholinyl group, which may result in different biological activities and properties.
(5E)-1-(2,3-dichlorophenyl)-5-({[4-(pyrrolidin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a pyrrolidinyl group, which also affects its chemical and biological properties.
Properties
Molecular Formula |
C21H18Cl2N4O3S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-6-hydroxy-5-[(4-morpholin-4-ylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H18Cl2N4O3S/c22-16-2-1-3-17(18(16)23)27-20(29)15(19(28)25-21(27)31)12-24-13-4-6-14(7-5-13)26-8-10-30-11-9-26/h1-7,12,29H,8-11H2,(H,25,28,31) |
InChI Key |
NGNDOYZIMQRGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(N(C(=S)NC3=O)C4=C(C(=CC=C4)Cl)Cl)O |
Origin of Product |
United States |
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